molecular formula C11H16O3 B14146528 1-Ethyl-2,3,4-trimethoxybenzene CAS No. 50564-22-2

1-Ethyl-2,3,4-trimethoxybenzene

Cat. No.: B14146528
CAS No.: 50564-22-2
M. Wt: 196.24 g/mol
InChI Key: IOKYJOMQPTVYKU-UHFFFAOYSA-N
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Description

1-Ethyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C11H16O3 It is a derivative of trimethoxybenzene, where an ethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form 1,2,3-trimethoxybenzene, which can then be further ethylated to produce this compound .

Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the methylation and ethylation reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.

Major Products:

Scientific Research Applications

1-Ethyl-2,3,4-trimethoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-2,3,4-trimethoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or anticancer activities. The compound can modulate signaling pathways and affect cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    1,2,3-Trimethoxybenzene: Similar in structure but lacks the ethyl group.

    1,2,4-Trimethoxybenzene: Differently substituted, with methoxy groups at positions 1, 2, and 4.

    1,3,5-Trimethoxybenzene: Another isomer with methoxy groups at positions 1, 3, and 5.

Uniqueness: 1-Ethyl-2,3,4-trimethoxybenzene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

50564-22-2

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

1-ethyl-2,3,4-trimethoxybenzene

InChI

InChI=1S/C11H16O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h6-7H,5H2,1-4H3

InChI Key

IOKYJOMQPTVYKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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